1-[(2-fluorobenzyl)sulfonyl]-N-[3-(prop-2-en-1-yloxy)phenyl]piperidine-4-carboxamide
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Overview
Description
1-[(2-FLUOROPHENYL)METHANESULFONYL]-N-[3-(PROP-2-EN-1-YLOXY)PHENYL]PIPERIDINE-4-CARBOXAMIDE is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a fluorophenyl group, a methanesulfonyl group, and a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2-FLUOROPHENYL)METHANESULFONYL]-N-[3-(PROP-2-EN-1-YLOXY)PHENYL]PIPERIDINE-4-CARBOXAMIDE typically involves multiple steps, starting from commercially available starting materials. The key steps in the synthesis include:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Fluorophenyl Group: This step involves the substitution of a hydrogen atom on the piperidine ring with a fluorophenyl group using a suitable fluorinating agent.
Attachment of the Methanesulfonyl Group: The methanesulfonyl group is introduced through a sulfonylation reaction, typically using methanesulfonyl chloride in the presence of a base.
Addition of the Prop-2-en-1-yloxy Group: The final step involves the attachment of the prop-2-en-1-yloxy group to the nitrogen atom of the piperidine ring through an alkylation reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts for the key reactions.
Chemical Reactions Analysis
Types of Reactions
1-[(2-FLUOROPHENYL)METHANESULFONYL]-N-[3-(PROP-2-EN-1-YLOXY)PHENYL]PIPERIDINE-4-CARBOXAMIDE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out to convert the sulfonyl group to a sulfide.
Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Hydrolysis: Hydrochloric acid (HCl) or sodium hydroxide (NaOH) solutions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Sulfides.
Substitution: Various substituted derivatives.
Hydrolysis: Carboxylic acids and amines.
Scientific Research Applications
1-[(2-FLUOROPHENYL)METHANESULFONYL]-N-[3-(PROP-2-EN-1-YLOXY)PHENYL]PIPERIDINE-4-CARBOXAMIDE has several applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent due to its unique structural features and biological activity.
Material Science: It is explored for use in the development of advanced materials, including polymers and coatings.
Biological Research: The compound is used in studies related to enzyme inhibition and receptor binding.
Industrial Applications: It is investigated for its potential use in the synthesis of other complex organic molecules and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 1-[(2-FLUOROPHENYL)METHANESULFONYL]-N-[3-(PROP-2-EN-1-YLOXY)PHENYL]PIPERIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 1-[(2-Chlorophenyl)methanesulfonyl]-N-[3-(prop-2-en-1-yloxy)phenyl]piperidine-4-carboxamide
- 1-[(2-Bromophenyl)methanesulfonyl]-N-[3-(prop-2-en-1-yloxy)phenyl]piperidine-4-carboxamide
- 1-[(2-Methylphenyl)methanesulfonyl]-N-[3-(prop-2-en-1-yloxy)phenyl]piperidine-4-carboxamide
Uniqueness
1-[(2-FLUOROPHENYL)METHANESULFONYL]-N-[3-(PROP-2-EN-1-YLOXY)PHENYL]PIPERIDINE-4-CARBOXAMIDE is unique due to the presence of the fluorophenyl group, which imparts distinct electronic and steric properties. This uniqueness can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable subject of study in various research fields.
Properties
Molecular Formula |
C22H25FN2O4S |
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Molecular Weight |
432.5 g/mol |
IUPAC Name |
1-[(2-fluorophenyl)methylsulfonyl]-N-(3-prop-2-enoxyphenyl)piperidine-4-carboxamide |
InChI |
InChI=1S/C22H25FN2O4S/c1-2-14-29-20-8-5-7-19(15-20)24-22(26)17-10-12-25(13-11-17)30(27,28)16-18-6-3-4-9-21(18)23/h2-9,15,17H,1,10-14,16H2,(H,24,26) |
InChI Key |
BKZPDPULANQYSK-UHFFFAOYSA-N |
Canonical SMILES |
C=CCOC1=CC=CC(=C1)NC(=O)C2CCN(CC2)S(=O)(=O)CC3=CC=CC=C3F |
Origin of Product |
United States |
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